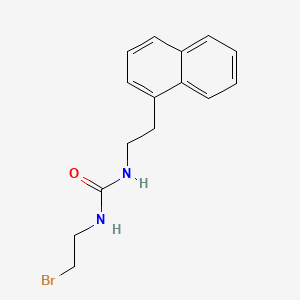

Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)-

Description

Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)-, is a substituted urea derivative characterized by a bromoethyl group at position 1 and a 2-(1-naphthyl)ethyl group at position 2. For example, bromoethyl intermediates, such as those in , are synthesized using potassium carbonate in DMF with bromoethylphthalimide . Similarly, bromoethylbenzene derivatives (e.g., 1-(2-bromoethyl)-4-nitrobenzene) are precursors in multi-step syntheses, as seen in .

Properties

CAS No. |

102434-32-2 |

|---|---|

Molecular Formula |

C15H17BrN2O |

Molecular Weight |

321.21 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3-(2-naphthalen-1-ylethyl)urea |

InChI |

InChI=1S/C15H17BrN2O/c16-9-11-18-15(19)17-10-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H2,17,18,19) |

InChI Key |

MCBJTMUMVUJPLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCNC(=O)NCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- typically involves the reaction of 1-(2-bromoethyl)naphthalene with an appropriate urea derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthyl and ethyl groups.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Sodium azide, potassium thiocyanate, and amines.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

Substitution Products: Various substituted urea derivatives.

Oxidation Products: Naphthoquinones and related compounds.

Reduction Products: Reduced naphthyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Mechanism of Action:

Urea derivatives often function as enzyme inhibitors or modulators. The specific structure of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- suggests potential interactions with biological targets such as soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation.

Case Study: Inhibition of Soluble Epoxide Hydrolase

Research has demonstrated that similar urea derivatives can effectively inhibit sEH. For example, studies indicated that 1,3-disubstituted ureas are potent inhibitors of this enzyme, enhancing their therapeutic potential against conditions like hypertension and inflammation .

Data Table: Inhibition Potency of Urea Derivatives

| Compound | Inhibition Potency (IC50 µM) | Reference |

|---|---|---|

| Urea Derivative A | 0.12 | |

| Urea Derivative B | 0.24 | |

| Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- | TBD | TBD |

Anticancer Applications

Antitumor Activity:

Studies have indicated that urea derivatives can induce apoptosis in cancer cells. The unique structure of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- may enhance its efficacy in targeting cancer cell lines.

Case Study: Induction of Apoptosis

In vitro experiments have shown that compounds with similar structures can activate apoptotic pathways in breast cancer cells. The mechanism involves the modulation of signaling pathways that control cell survival and growth .

Data Table: Anticancer Efficacy

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells |

Agrochemical Applications

Pesticidal Activity:

Urea derivatives can also serve as effective pesticides due to their ability to disrupt biological processes in pests. The brominated ethyl group may enhance the compound's lipophilicity, improving its penetration into pest organisms.

Case Study: Pesticidal Efficacy

Research has highlighted the effectiveness of urea derivatives against various agricultural pests. These studies demonstrate significant mortality rates among target species when exposed to these compounds, suggesting their potential for use in sustainable agriculture .

Material Science

Polymer Applications:

The unique chemical structure of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials.

Data Table: Properties of Polymer Composites

| Polymer Type | Addition of Urea Derivative | Property Enhancement |

|---|---|---|

| Polyurethane | +5% Urea Compound | Increased tensile strength |

| Epoxy | +10% Urea Compound | Improved thermal stability |

Mechanism of Action

The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- involves its interaction with molecular targets through its reactive bromine and naphthyl groups. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. The naphthyl group can engage in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds for Comparison:

Urea, 1-(2-chloroethyl)-3-(2,2,2-trifluoroethyl) ()

Data Table: Structural and Molecular Comparison

Reactivity and Functional Group Analysis

- Halogen Substituents : The bromoethyl group in the target compound confers higher alkylation reactivity compared to the chloroethyl group in ’s urea derivative . Bromine’s larger atomic radius and lower bond dissociation energy make it a superior leaving group, facilitating nucleophilic substitution reactions.

- Aromatic vs.

- Methyl vs.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may parallel methods for phthalimido-ethyl pyrimidines () or nitrobenzene intermediates (), leveraging bromoethyl precursors and urea-forming agents .

- Thermodynamic Stability : The naphthyl group’s bulkiness may introduce steric hindrance, reducing rotational freedom compared to smaller substituents like trifluoroethyl .

- Drug Design : Combining bromoethyl (alkylation) and naphthyl (aromatic binding) groups could yield dual-functionality agents, though toxicity risks must be mitigated .

Biological Activity

Urea derivatives, particularly those with halogen substitutions and aromatic groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- is of particular interest for its potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H17BrN2O

- Molecular Weight : 337.212 g/mol

- CAS Number : 102434-23-1

Table 1: Physical Properties of Urea Derivative

| Property | Value |

|---|---|

| Density | 1.431 g/cm³ |

| Boiling Point | 453.9 °C |

| Flash Point | 228.3 °C |

| LogP | 4.032 |

Synthesis

The synthesis of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- typically involves the reaction of 2-bromoethylamine with an appropriate isocyanate or urea derivative under controlled conditions. Various methods have been explored to enhance yield and purity, including solvent choice and reaction temperature.

Anticancer Activity

Recent studies have demonstrated that urea derivatives exhibit significant anticancer properties. For instance, a series of urea compounds were synthesized and tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results indicated that certain derivatives showed moderate to potent inhibitory activities against these cell lines, suggesting their potential as anticancer agents .

Table 2: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Urea Derivative A | MDA-MB-231 | 10 |

| Urea Derivative B | NUGC-3 | 15 |

Antimicrobial Activity

The antimicrobial efficacy of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- was evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising antibacterial activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.

Table 3: Antimicrobial Activity

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA | 16 |

| E. faecium | 32 |

| Pseudomonas aeruginosa | 64 |

The mechanism through which Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- exerts its biological effects is still under investigation. Preliminary docking studies suggest that the compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways .

Case Studies

A notable case study involved the evaluation of a related urea compound in a murine model for its immunosuppressive properties. The compound demonstrated significant efficacy in reducing immune response in the sheep erythrocyte assay, outperforming standard immunosuppressants like azathioprine by a factor of 250 times .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)urea?

The synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. For example:

- Step 1: React 1-naphthylethylamine with a bromoethylating agent (e.g., 1,2-dibromoethane) to introduce the 2-bromoethyl group.

- Step 2: Couple the bromoethyl intermediate with a urea precursor (e.g., via carbodiimide-mediated coupling or phosgene derivatives).

Key challenges include controlling regioselectivity and minimizing side reactions from the bromoethyl group’s reactivity. Purification often requires column chromatography or recrystallization .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

- NMR: The ¹H NMR spectrum should show signals for the naphthyl protons (δ 7.2–8.2 ppm), bromoethyl protons (δ 3.5–3.8 ppm for –CH₂Br), and urea NH groups (δ 5.5–6.5 ppm, broad). ¹³C NMR confirms aromatic carbons and the urea carbonyl (δ 155–160 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (C₁₅H₁₇BrN₂O), with isotopic peaks confirming bromine presence .

Q. What are the primary applications of this compound in academic research?

It is primarily used as:

- A precursor for synthesizing bioactive molecules (e.g., enzyme inhibitors via functional group modifications).

- A model compound for studying urea-based supramolecular interactions (e.g., hydrogen bonding in crystal packing) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during its synthesis?

The bulky naphthyl group directs substitution reactions to the less hindered bromoethyl site. Computational modeling (e.g., DFT) can predict reaction pathways by analyzing charge distribution and steric maps. Experimental validation via X-ray crystallography (as in related pyrazole derivatives) confirms regiochemical outcomes .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

- Case Study: If NMR suggests a planar urea group but X-ray shows a twisted conformation, dynamic effects in solution (e.g., rotation around C–N bonds) may explain discrepancies.

- Methodology: Variable-temperature NMR or NOESY experiments can probe conformational flexibility. X-ray data provide definitive solid-state geometry .

Q. What strategies optimize solubility for biological assays without compromising stability?

Q. How does the bromoethyl group impact reactivity in cross-coupling reactions?

The –CH₂Br moiety participates in Suzuki-Miyaura or Ullmann couplings but may undergo elimination under basic conditions. Kinetic studies (monitored via GC-MS or HPLC) are critical to optimize reaction conditions (e.g., Pd catalysts, temperature) .

Q. What computational methods predict binding affinities of derivatives for target proteins?

- Docking Simulations: Tools like AutoDock Vina model interactions with active sites (e.g., Lp-PLA2 inhibitors).

- MD Simulations: Assess stability of ligand-protein complexes over time (nanosecond-scale trajectories).

- SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on urea) with activity data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.